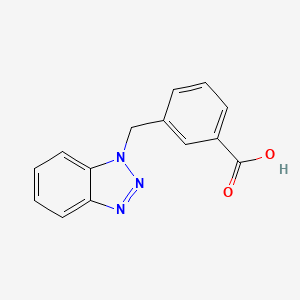

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

Description

Historical Evolution of Benzotriazole (B28993) Chemistry in Academic Research

The study of benzotriazole and its derivatives has a rich history in academic and industrial research. Initially recognized for its properties as a corrosion inhibitor, particularly for copper and its alloys, the applications of benzotriazole have since expanded significantly. In the latter half of the 20th century, research began to uncover the utility of benzotriazole as a versatile synthetic auxiliary in organic chemistry.

A significant milestone in benzotriazole chemistry was the development of methods for its N-alkylation, allowing for the introduction of various functional groups to the benzotriazole scaffold. gsconlinepress.com This opened up avenues for the synthesis of a wide array of derivatives with diverse chemical properties and potential applications. Early research primarily focused on the synthesis and reaction mechanisms of these new compounds. Over time, the focus has shifted towards exploring the biological activities of benzotriazole derivatives, leading to their investigation in medicinal chemistry. gsconlinepress.comresearchgate.net

Significance of Benzotriazole Scaffolds in Modern Organic Synthesis and Biological Chemistry

The benzotriazole scaffold is of considerable importance in both modern organic synthesis and biological chemistry due to its unique structural and chemical properties.

In Organic Synthesis:

Synthetic Auxiliary: Benzotriazole is an excellent synthetic auxiliary. It can be easily introduced into a molecule and later removed, facilitating a variety of chemical transformations.

Leaving Group: The benzotriazolyl group can act as a good leaving group in nucleophilic substitution reactions.

Stabilizing Agent: It can stabilize adjacent carbanions, facilitating the formation of new carbon-carbon bonds.

In Biological Chemistry:

The benzotriazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. gsconlinepress.com Benzotriazole derivatives have been reported to exhibit a variety of biological effects, including:

Antimicrobial gsconlinepress.com

Antifungal gsconlinepress.com

Antiviral jocpr.com

Anticancer gsconlinepress.com

Anti-inflammatory ijpp.org.in

Analgesic ijpp.org.in

The versatility of the benzotriazole scaffold allows for the synthesis of large libraries of compounds for drug discovery and development. researchgate.net

Conceptual Framework and Research Rationale for Investigating 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic Acid

While specific research findings on this compound are not extensively documented in publicly available literature, a conceptual framework for its investigation can be constructed based on the known properties of its constituent parts: the benzotriazole moiety and the benzoic acid moiety linked by a methylene (B1212753) group.

The rationale for synthesizing and investigating this specific compound likely stems from the desire to create a bifunctional molecule that combines the biological and chemical properties of both benzotriazoles and benzoic acids. The benzoic acid group, with its carboxylic acid functionality, can participate in hydrogen bonding and can be readily converted to other functional groups like esters and amides.

Potential Research Interests:

Medicinal Chemistry: The combination of the benzotriazole scaffold, known for its broad biological activity, with a benzoic acid group could lead to novel therapeutic agents. The carboxylic acid could enhance solubility or provide an additional binding site for interaction with biological targets.

Coordination Chemistry: The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxyl group make this molecule a potential ligand for the formation of coordination complexes with metal ions. These complexes could have interesting catalytic or material properties.

Polymer Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymer chains, potentially imparting the properties of the benzotriazole unit, such as UV stability or corrosion resistance, to the resulting polymer.

The synthesis of this compound would likely involve the N-alkylation of benzotriazole with a methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the ester to the carboxylic acid. This synthetic route is analogous to methods used for the preparation of similar benzotriazole derivatives. nih.gov

Data Tables

Table 1: Physicochemical Properties of 1H-Benzotriazole

| Property | Value |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Appearance | White to light tan crystalline solid |

| Melting Point | 98-100 °C |

| Boiling Point | 350 °C |

| Solubility in Water | 2 g/100 mL |

Table 2: Reported Biological Activities of Benzotriazole Derivatives

| Activity | Example Derivative Class | Reference |

| Antimicrobial | Triazolo[4,5-f]-quinolinone carboxylic acids | nih.gov |

| Antifungal | 5-substituted benzotriazole derivatives | nih.gov |

| Antiviral | 2-substituted-5-amidino-benzimidazoles (analogues) | ijpp.org.in |

| Anticancer | Benzotriazole-based kinase inhibitors | gsconlinepress.com |

| Anti-inflammatory | Benzotriazole-6-carboxylic acid | ijpp.org.in |

| Analgesic | Chlorosubstituted, phenoxyacetyl benzotriazoles | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(benzotriazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)15-16-17/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCWKBBRLPUSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzotriazole (B28993) Derivatives Bearing Carboxylic Acid Moieties

The construction of benzotriazole derivatives containing carboxylic acid groups can be achieved through various established synthetic routes. These methods can be broadly categorized into direct functionalization and multi-step strategies.

Direct Functionalization Approaches

Direct functionalization aims to introduce a carboxylic acid group onto a pre-existing benzotriazole ring or vice-versa in a single key step. A primary example of this approach is the synthesis of benzotriazole-5-carboxylic acid. This synthesis is typically achieved through the cyclization of a substituted o-phenylenediamine (B120857) precursor, specifically 3,4-diaminobenzoic acid. The reaction proceeds via diazotization, where 3,4-diaminobenzoic acid is treated with sodium nitrite (B80452) in an acidic medium, such as glacial acetic acid, leading to the formation of the fused triazole ring. ijpsonline.comchemicalbook.comprepchem.com This method provides a direct route to a benzotriazole core functionalized with a carboxylic acid, which can then be a precursor for further derivatization.

Another direct approach involves the N-alkylation of benzotriazole. While direct alkylation with a carboxylic acid-containing agent can be challenging, derivatives like halo-methyl-benzoic acids can be employed. The regioselectivity of N-alkylation on the benzotriazole ring can be an issue, often yielding a mixture of N1 and N2 isomers. rsc.orgsyr.edu However, specific conditions can favor the formation of the desired N1-substituted product. rsc.orggsconlinepress.com

Multi-step Synthesis Strategies for the Benzotriazole-Methylene-Benzoic Acid Linkage

For a specific isomer like 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid, a multi-step synthesis is the most practical and common approach. This strategy offers greater control over the final structure and regiochemistry. A plausible and widely used method is the nucleophilic substitution reaction between benzotriazole and a suitably functionalized benzoic acid derivative.

The key steps in this strategy typically involve:

Preparation of the Alkylating Agent: The synthesis begins with a meta-substituted toluene, such as m-toluic acid or its ester. This starting material is halogenated at the methyl group, commonly through a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator, to produce 3-(bromomethyl)benzoic acid or its corresponding ester. chemicalbook.com Alternatively, 3-(chloromethyl)benzoyl chloride can be synthesized from the reaction of salicylic (B10762653) acid and 3-(chloromethyl)benzoyl chloride. nih.govacs.org

N-Alkylation of Benzotriazole: The resulting 3-(halomethyl)benzoic acid or its ester is then used to alkylate benzotriazole. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org The benzotriazole anion, formed in situ, acts as a nucleophile, displacing the halide to form the C-N bond and yield the desired N1-substituted product.

Hydrolysis (if necessary): If an ester of 3-(halomethyl)benzoic acid was used in the previous step to protect the carboxylic acid functionality, a final hydrolysis step (either acidic or basic) is required to liberate the free carboxylic acid, yielding the final product, this compound.

This multi-step approach provides a reliable pathway to the target molecule with good control over the connectivity of the benzotriazole, methylene (B1212753), and benzoic acid moieties.

Utilization of Benzotriazole as a Versatile Synthetic Auxiliary in the Formation of Carboxylic Acid Derivatives

Beyond being a structural component, the benzotriazole group is a highly effective synthetic auxiliary, prized for its ability to function as an excellent leaving group and an activating group in various chemical transformations. nih.govlupinepublishers.com

N-Acylbenzotriazole Methodologies for Carboxyl Activation

One of the most powerful applications of benzotriazole in synthesis is the activation of carboxylic acids via the formation of N-acylbenzotriazoles. These compounds are stable, often crystalline solids that serve as superior alternatives to more reactive and less stable acyl chlorides. lupinepublishers.comacs.org They are widely used as neutral acylating agents for N-, C-, O-, and S-acylations. nih.gov

N-acylbenzotriazoles are typically prepared by reacting a carboxylic acid with benzotriazole in the presence of a coupling agent or a dehydrating agent like thionyl chloride. Once formed, N-acylbenzotriazoles can react with a wide range of nucleophiles to form amides, esters, and other carboxylic acid derivatives under mild conditions. This methodology is particularly valuable in peptide synthesis, where the activation of the carboxyl group of one amino acid is required for forming a peptide bond with another. acs.orgresearchgate.netnih.govrsc.org The benzotriazole group facilitates the coupling reaction and is subsequently eliminated as a water-soluble byproduct, simplifying purification. acs.org

Benzotriazolyl-Alkylation Reactions in Compound Construction

The benzotriazole moiety can also be employed in alkylation reactions where it acts as a control group and a good leaving group. lupinepublishers.comuniss.it In what is known as benzotriazole-mediated synthesis, a molecule containing a benzotriazol-1-ylmethyl group, Bt-CH(R)-, can be deprotonated at the α-carbon to form a stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.

Following the alkylation step, the benzotriazole group can be removed or replaced. For instance, treatment with a reducing agent can cleave the C-N bond, or reaction with an organometallic reagent can substitute the benzotriazole group. nih.gov This versatility allows for the construction of complex molecular frameworks that would be difficult to assemble using other methods. nih.gov

Exploration of Novel Synthetic Techniques and Process Intensification

In recent years, there has been a significant drive towards developing more efficient, sustainable, and scalable synthetic methods. These "green chemistry" approaches and process intensification techniques have been successfully applied to the synthesis of benzotriazole derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of benzotriazole derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govnih.gov This technique has been effectively used for various steps, including the N-alkylation of benzotriazole and the formation of benzotriazole-based amides. gsconlinepress.comnih.gov

| Compound Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 5-Substituted Benzotriazole Amides | Conventional (Reflux) | 2.75 - 4 hours | 65 - 72 |

| Microwave (180 W) | 4 - 4.5 minutes | 83 - 93 | |

| 5-Substituted Benzotriazole Ethers/Amines | Conventional (Reflux) | 3 - 6 hours | 23 - 76 |

| Microwave (300 W) | 3.5 - 11.3 minutes | 42 - 83 |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. Ultrasound irradiation has been successfully used for the synthesis of 1H-benzotriazoles and the preparation of N-acylbenzotriazoles. nih.govacs.orgresearchgate.net These reactions can often be performed under milder conditions, sometimes even solvent-free, leading to cleaner reaction profiles and simplified workups. acs.orgnih.gov

Continuous Flow Synthesis: Flow chemistry, utilizing microreactors or coil-based systems, offers significant advantages in terms of safety, scalability, and process control. mtak.humdpi.com For the synthesis of heterocyclic compounds like benzotriazoles, continuous flow methods allow for precise control of reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net This can lead to improved yields, higher purity, and the ability to safely handle hazardous intermediates or exothermic reactions, making it a highly attractive technology for pharmaceutical manufacturing. mtak.hucam.ac.uk

These modern techniques represent the forefront of synthetic chemistry, aiming to make the production of valuable compounds like this compound more efficient, economical, and environmentally benign.

Microwave-Assisted Synthesis of Benzotriazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of a wide array of chemical compounds, including N-alkylated benzotriazole derivatives. nih.govijpsonline.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to mere minutes, and an improvement in product yields compared to conventional heating methods. ijpsonline.comresearchgate.net

The synthesis of compounds structurally related to this compound typically involves the N-alkylation of benzotriazole with a suitable alkyl halide. In a typical microwave-assisted procedure, benzotriazole is reacted with an appropriate halo-substituted benzoic acid derivative, such as 3-(bromomethyl)benzoic acid, in the presence of a base and a suitable solvent.

A general procedure involves dissolving benzotriazole and 3-(bromomethyl)benzoic acid in a polar solvent like N,N-dimethylformamide (DMF), which couples efficiently with microwave irradiation. A base, commonly powdered potassium carbonate (K2CO3), is added to facilitate the nucleophilic substitution. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated through standard work-up procedures, such as precipitation in cold water followed by filtration and recrystallization. ijpsonline.com

The advantages of microwave-assisted synthesis are clearly demonstrated in the comparative data between this method and conventional reflux heating for analogous reactions.

| Derivative | Method | Solvent | Base | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Generic N-alkylated benzotriazole | Microwave Irradiation | DMF | K₂CO₃ | 3-6 min | 75-93% | nih.govijpsonline.com |

| Generic N-alkylated benzotriazole | Conventional Heating (Reflux) | DMF | K₂CO₃ | 3-6 h | 65-76% | ijpsonline.com |

The data illustrates that microwave-assisted synthesis can dramatically decrease reaction times while simultaneously increasing the product yield for benzotriazole derivatives. ijpsonline.com This efficiency is a hallmark of microwave chemistry and a key driver for its adoption in modern organic synthesis. mdpi.com

Solvent-Free and Environmentally Conscious Synthetic Protocols

In the pursuit of more sustainable chemical processes, solvent-free and other environmentally conscious synthetic protocols for the preparation of benzotriazole derivatives have gained significant attention. researchgate.netgsconlinepress.com These methods align with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents, thereby minimizing waste and potential environmental pollution. jksus.org

One notable solvent-free approach for the N-alkylation of benzotriazole involves the reaction of benzotriazole with an alkyl halide in the presence of a solid support and a phase-transfer catalyst under microwave or thermal conditions. gsconlinepress.com A common system employs potassium carbonate (K2CO3) and silica (B1680970) (SiO2) as a solid support, with tetrabutylammonium (B224687) bromide (TBAB) acting as a phase-transfer catalyst. gsconlinepress.com

In a typical solvent-free procedure for a reaction analogous to the synthesis of this compound, equimolar amounts of benzotriazole and 3-(bromomethyl)benzoic acid would be intimately mixed with powdered K2CO3, SiO2, and a catalytic amount of TBAB. This solid mixture is then subjected to microwave irradiation for a very short period. The absence of a solvent simplifies the work-up procedure, which often involves washing the reaction mixture with water to remove inorganic salts, followed by extraction of the product with a suitable organic solvent and subsequent purification.

This solvent-free methodology offers several advantages, including operational simplicity, reduced environmental impact, and often high regioselectivity, favoring the formation of the 1-alkylated benzotriazole isomer. gsconlinepress.com

| Reaction Condition | Catalyst/Support | Reaction Time | Yield | Selectivity (1-isomer) | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | K₂CO₃, SiO₂, TBAB | 20-30 s | High | High | researchgate.netgsconlinepress.com |

| Thermal Heating | K₂CO₃, SiO₂, TBAB | Short | Moderate to High | High | gsconlinepress.com |

The research findings indicate that solvent-free microwave-assisted synthesis is a highly efficient and environmentally friendly alternative for the N-alkylation of benzotriazole, providing high yields and excellent regioselectivity in a fraction of the time required by conventional methods. researchgate.netgsconlinepress.com

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic Acid and Analogues

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. While crystallographic data for the title compound itself is not publicly available, analysis of close structural analogues, such as (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate (B1203000), provides critical insights into the expected molecular geometry and packing motifs. nih.govresearchgate.net

Interactive Table 1: Crystal Data and Structure Refinement for (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₁N₃O₂ | nih.gov |

| Formula Weight | 253.26 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.7181 (4) | nih.govresearchgate.net |

| b (Å) | 6.4826 (2) | nih.govresearchgate.net |

| c (Å) | 18.7076 (7) | nih.govresearchgate.net |

| β (°) | 96.773 (3) | nih.govresearchgate.net |

| Volume (ų) | 1290.75 (8) | nih.govresearchgate.net |

| Z | 4 | nih.gov |

| Temperature (K) | 296 | nih.gov |

| R-factor [F² > 2σ(F²)] | 0.060 | nih.gov |

| wR(F²) | 0.162 | nih.gov |

The crystal packing of benzotriazole (B28993) derivatives is stabilized by a variety of non-covalent interactions. In the crystal structure of the analogue (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate, weak aromatic π-π stacking is a notable interaction. nih.gov This is observed between the phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.754 (2) Å. nih.gov Other benzotriazole-containing crystal structures show similar π-π stacking interactions between benzotriazole groups, with centroid-centroid distances ranging from 3.822 Å to 4.088 Å. researchgate.netlookchem.com

In addition to stacking, weak C—H⋯N and C—H⋯π interactions are instrumental in controlling the three-dimensional structure of related molecules like 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene. nih.gov For this compound specifically, the presence of the carboxylic acid group would introduce a strong hydrogen bond donor (O-H) and acceptor (C=O). This would lead to the formation of robust hydrogen bonding networks, most likely involving O—H⋯N interactions with the nitrogen atoms of the benzotriazole ring or, more commonly, O—H⋯O interactions forming centrosymmetric dimers between carboxylic acid moieties of adjacent molecules. These strong hydrogen bonds would likely be a dominant feature in its crystal packing, a feature not present in its methyl ester analogue.

The benzotriazole ring system can exist in two tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. researchgate.netresearchgate.net The 1H-tautomer is generally considered more stable. nih.gov The specific tautomer present can be influenced by substitution on the nitrogen atoms and by the surrounding chemical environment, including the solid-state packing forces in a crystal.

This ability to exist in different tautomeric forms can give rise to a phenomenon known as tautomeric polymorphism, where a single compound crystallizes into different solid forms (polymorphs) that contain different tautomers. chemrxiv.orgic.ac.uk While this phenomenon has been studied in other heterocyclic systems, no specific studies detailing tautomeric polymorphism for this compound have been reported in the surveyed literature. The attachment of the methylbenzoic acid group to the N1 position, as indicated by the compound's nomenclature, fixes the benzotriazole unit in the 1H-tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzotriazole ring, the benzoic acid ring, the methylene (B1212753) bridge, and the carboxylic acid.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated at a very downfield chemical shift, typically in the range of 12.0-13.5 ppm. rsc.org

Benzotriazole Protons: The four protons on the benzotriazole ring are expected to appear as two distinct multiplets in the aromatic region, likely between 7.4 and 8.1 ppm. chemicalbook.com

Benzoic Acid Protons: The four protons on the 3-substituted benzene (B151609) ring will also resonate in the aromatic region (approximately 7.5-8.2 ppm). Their specific shifts and coupling patterns will depend on the electronic effects of the carboxyl and the benzotriazol-1-ylmethyl substituents.

Methylene Protons (-CH₂-): The two protons of the methylene bridge, being adjacent to a nitrogen atom and an aromatic ring, are expected to produce a sharp singlet at a downfield position, estimated to be around 5.8-6.2 ppm.

Interactive Table 2: Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 12.0 - 13.5 | Broad Singlet |

| Aromatic (Benzoic Acid) | 7.5 - 8.2 | Multiplets |

| Aromatic (Benzotriazole) | 7.4 - 8.1 | Multiplets |

| -CH₂- | 5.8 - 6.2 | Singlet |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Carboxyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically appearing above 166 ppm. rsc.org

Aromatic Carbons: The carbons of both the benzotriazole and benzoic acid rings will resonate in the typical aromatic region of approximately 110-145 ppm. chemicalbook.comchemicalbook.com The spectrum will show distinct signals for the quaternary (non-protonated) carbons and the protonated carbons.

Methylene Carbon (-CH₂-): The methylene bridge carbon is expected to appear in the 50-60 ppm range, consistent with a carbon atom situated between a nitrogen atom and an aromatic system.

Interactive Table 3: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | > 166 |

| Aromatic (Quaternary) | 128 - 145 |

| Aromatic (Protonated) | 110 - 134 |

| -CH₂- | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While specific experimental 2D NMR data for this compound is not extensively available in the public domain, the expected correlations can be predicted based on the known structures of its constituent moieties: the benzotriazole ring, the benzoic acid ring, and the methylene bridge.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system.

Benzotriazole Moiety: Cross-peaks would be observed between the adjacent aromatic protons on the benzotriazole ring.

Benzoic Acid Moiety: Correlations would be seen between the aromatic protons on the substituted benzoic acid ring.

No COSY correlation would be expected between the methylene protons and the aromatic protons, as they are separated by a nitrogen atom and a quaternary carbon, respectively, resulting in a lack of a direct three-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached.

The methylene protons (-CH₂-) would show a clear correlation to the methylene carbon signal.

Each aromatic proton on both the benzotriazole and benzoic acid rings would correlate to its respective aromatic carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

The methylene protons would be key in linking the two aromatic systems. They are expected to show correlations to carbons in both the benzotriazole ring (specifically the carbon adjacent to the N1 nitrogen) and the benzoic acid ring (the quaternary carbon to which the methylene group is attached).

The aromatic protons on the benzoic acid ring would show correlations to the carboxylic acid carbon, confirming their position relative to this functional group.

Protons on the benzotriazole ring would show long-range correlations to other carbons within that same ring system, helping to confirm their assignments.

Expected 2D NMR Correlation Data:

| Proton (¹H) Signal | Expected HMBC Correlations (to ¹³C) |

| Methylene Protons (-CH₂) | Carbons in the benzotriazole ring (2-3 bonds away), Quaternary carbon on the benzoic acid ring |

| Aromatic Protons (Benzoic Acid) | Carboxylic acid carbon, Other aromatic carbons within the same ring |

| Aromatic Protons (Benzotriazole) | Other aromatic carbons within the same ring |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁N₃O₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would offer valuable structural information. The fragmentation of related aromatic acids and benzotriazole derivatives suggests key fragmentation pathways. docbrown.infofu-berlin.de

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. Key fragmentation steps would likely involve:

Loss of the carboxylic acid group: A prominent fragmentation pathway for benzoic acids is the loss of the -COOH group (45 Da) or H₂O (18 Da) followed by CO (28 Da). docbrown.info

Cleavage of the methylene bridge: The bond between the methylene group and the benzotriazole nitrogen or the benzoic acid ring could cleave. This would lead to fragments corresponding to the benzotriazolylmethyl cation or the methylbenzoic acid cation.

Fragmentation of the benzotriazole ring: The benzotriazole ring itself can undergo fragmentation, typically involving the loss of N₂ (28 Da). nist.gov

Hypothetical Mass Spectrometry Fragmentation Data:

| m/z Value | Proposed Fragment Ion |

| 253 | [C₁₄H₁₁N₃O₂]⁺ (Molecular Ion) |

| 208 | [M - COOH]⁺ |

| 132 | [C₇H₆COOH]⁺ or [C₆H₄CH₂COOH]⁺ |

| 119 | [C₆H₅N₃]⁺ (Benzotriazole) |

| 91 | [C₆H₄N]⁺ (From Benzotriazole fragmentation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not readily available, data from related structures like benzoic acid and benzotriazole can be used for prediction. nist.govnist.gov

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

N=N Stretch (Triazole Ring): The stretching vibration of the N=N bond in the triazole ring is expected in the 1630-1575 cm⁻¹ region, though it can be of variable intensity.

The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

The C=C and C=N stretching vibrations will also be visible.

The N=N stretch of the triazole ring may be more prominent in the Raman spectrum than in the IR.

Expected Vibrational Spectroscopy Data:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Weak |

| Aromatic C-H stretch | 3100-3000 | Strong |

| Aliphatic C-H stretch | 2960-2850 | Moderate |

| C=O stretch (Carboxylic acid) | 1700-1680 | Moderate |

| Aromatic C=C/C=N stretch | 1600-1450 | Strong |

| N=N stretch (Triazole) | 1630-1575 | Moderate to Strong |

Computational and Molecular Modeling Investigations of this compound Remain Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and molecular modeling studies specifically focused on the chemical compound This compound . Despite the broad interest in benzotriazole derivatives for their diverse applications, detailed theoretical investigations into the electronic structure, conformational landscape, dynamic behavior, and potential biological interactions of this specific isomer are not publicly available.

Extensive searches for dedicated research on this compound yielded no specific studies providing data for the outlined computational analyses. While research exists for other benzotriazole derivatives, the unique structural arrangement of the 1-ylmethyl)benzoic acid moiety at the 3-position of the phenyl ring means that findings from other isomers or analogues cannot be accurately extrapolated to this compound.

For instance, crystallographic data is available for a related compound, (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate, which confirms an L-shaped conformation in its solid state. nih.govresearchgate.netnih.gov However, this molecule is a benzoate ester and not the 3-substituted benzoic acid requested, limiting the direct relevance of its structural parameters.

Similarly, while Density Functional Theory (DFT) calculations have been performed on more complex benzotriazole-containing molecules like 3-(1H-Benzo[d] nih.govnih.govcurrentopinion.betriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate to analyze their structure and vibrational frequencies, these results are specific to that molecule's intricate structure and cannot be applied to this compound. nih.gov

The broader field of benzotriazole research includes various computational approaches. Molecular docking studies are commonly used to predict the binding affinities and modes of different benzotriazole derivatives with biological targets, such as enzymes. currentopinion.be Furthermore, molecular dynamics simulations are employed to understand the dynamic behavior of such compounds and their interactions within a biological system. However, none of the retrieved studies specifically report on these types of investigations for this compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies to Predict Binding Modes with Biological Macromolecules or Catalytic Sites

Future computational studies are necessary to elucidate the fundamental electronic and structural properties of this compound, which would be invaluable for understanding its chemical behavior and potential applications.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For "3- (1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid" and its analogs, QSAR studies can be instrumental in predicting their biological activities, thereby guiding the design of new derivatives with enhanced potency and selectivity. These models work by correlating variations in the physicochemical properties of the molecules with their observed biological responses.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, it is possible to develop predictive models. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

While specific QSAR studies on "3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid" are not extensively documented in publicly available literature, the broader class of benzotriazole (B28993) derivatives has been the subject of such investigations for various therapeutic targets. These studies provide a framework for how QSAR could be applied to this specific compound.

For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of benzotriazole derivatives to elucidate the structural requirements for their biological activity. researchgate.net These methods generate 3D contour maps that highlight regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in activity.

A hypothetical QSAR study on a series of compounds including "this compound" would involve the following steps:

Data Set Selection: A series of structurally related benzotriazole derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds would be generated and aligned based on a common scaffold.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule.

Model Development: Statistical methods such as Partial Least Squares (PLS) regression would be used to develop a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

The insights gained from such a QSAR model could predict the activity of novel, unsynthesized derivatives of "this compound," thereby prioritizing synthetic efforts towards the most promising candidates.

Detailed Research Findings from Analogous Benzotriazole Derivatives

A pertinent example of a 3D-QSAR study was conducted on a series of benzotriazol-1-yl carboxamide derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov This study successfully developed a statistically robust 3D-QSAR model. The statistical quality of the model was indicated by a high squared correlation coefficient (r²) of 0.9228 and a cross-validated correlation coefficient (q²) of 0.871. nih.gov The model's predictive ability was further confirmed by a high Fisher's ratio of 82.8 and a low root-mean-square error (RMSE) of 0.2564. nih.gov

The study provided valuable insights into the structure-activity relationships of these benzotriazole derivatives. The resulting 3D contour maps from the CoMFA and CoMSIA analyses indicated that modifications to the steric and electrostatic fields around the benzotriazole scaffold were crucial for inhibitory activity. Such models can guide the rational design of new, more potent inhibitors. nih.gov The table below presents a subset of the data from this study, illustrating the correlation between the observed and predicted biological activities.

| Compound | Observed pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| Compound 1 | 7.30 | 7.45 | -0.15 |

| Compound 2 | 6.85 | 6.92 | -0.07 |

| Compound 3 | 8.10 | 8.05 | 0.05 |

| Compound 4 | 5.50 | 5.62 | -0.12 |

| Compound 5 | 7.88 | 7.79 | 0.09 |

| Compound 6 | 6.40 | 6.51 | -0.11 |

| Compound 7 | 8.52 | 8.48 | 0.04 |

| Compound 8 | 7.15 | 7.22 | -0.07 |

Structure Activity Relationship Sar Studies of 3 1h 1,2,3 Benzotriazol 1 Ylmethyl Benzoic Acid Analogs

Systematic Modification of the Benzotriazole (B28993) Ring and its Impact on Activity

The benzotriazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological profile of its derivatives. gsconlinepress.com SAR studies have demonstrated that the nature, position, and size of substituents on this bicyclic system can modulate potency and selectivity.

Research into various benzotriazole derivatives has shown that the introduction of small, hydrophobic groups onto the benzene (B151609) portion of the benzotriazole scaffold is often beneficial for activity. For instance, in a series of antifungal compounds, the addition of chloro (–Cl), methyl (–CH₃), and dimethyl (di–CH₃) groups resulted in potent activity against both Candida and Aspergillus species. nih.gov Conversely, the absence of a substituent at position 5 of the benzotriazole ring has been linked to a decrease in potency, although not necessarily in efficacy, in certain series of vasorelaxing agents. nih.gov This suggests that this position is critical for interaction with the biological target, where steric hindrance and lipophilicity may play a key role. nih.gov

Further studies on antiviral derivatives involved substitutions at positions 4, 5, and 6. nih.gov The manipulation of these positions with methyl groups or halogens was a key strategy in developing new analogs. nih.gov The electronic properties of these substituents are also critical; they can alter the electron density of the ring system, affecting its ability to participate in crucial interactions such as π-π stacking or hydrogen bonding with the target protein. mdpi.com

| Position on Benzotriazole Ring | Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| 5, 6 | -Cl, -CH₃, di-CH₃ | Increased antifungal activity | nih.gov |

| 5 | Unsubstituted (H) | Decreased potency for vasorelaxing activity | nih.gov |

| 5 | -OCH₃ (Methoxy) | Adversely affected both potency and efficacy | nih.gov |

| 4, 5, or 6 | Halogens, Methyl groups | Modulated antiviral activity | nih.gov |

Elucidation of the Role of the Methylene (B1212753) Bridge in Molecular Recognition and Biological Efficacy

The importance of this bridge was highlighted in the development of antiviral agents. One study noted that the introduction of a methylene spacer transformed a previously inactive N1,N4-bis(4-(5,6-dichloro-1H-benzo[d] gsconlinepress.comnih.govnih.govtriazol-1-yl)phenyl)succinimide derivative into a compound with micromolar activity against Coxsackievirus B (CVB). nih.gov This demonstrates that the linker provides a greater degree of molecular flexibility, which is essential for achieving the correct conformation to fit into the target's binding pocket. nih.govresearchgate.net

X-ray crystallography studies of related compounds, such as (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate (B1203000), reveal that the molecule often adopts an L-shaped conformation. nih.govresearchgate.net The dihedral angle between the benzotriazole and the phenyl ring systems, facilitated by the methylene bridge, is significant, often measured around 76.8°. nih.govresearchgate.net This non-coplanar arrangement is crucial as it positions the two aromatic moieties in distinct spatial regions, allowing them to engage with different sub-pockets of a binding site simultaneously. The flexibility of the methylene bridge is therefore a key determinant of biological efficacy, enabling the molecule to adapt its conformation to the specific topology of its biological target.

Investigating the Influence of Substitution Patterns on the Benzoic Acid Moiety

The benzoic acid portion of the molecule is critical for its physicochemical properties and its potential to form key interactions with biological targets, such as hydrogen bonds or ionic bonds. While specific SAR studies on the benzoic acid moiety of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid are not extensively detailed in the available literature, general principles of medicinal chemistry regarding substituted benzoic acids can be applied.

The position of the carboxylic acid group (–COOH) is fundamental. In the parent compound, it is at the meta-position (position 3). This positioning dictates the geometry of interaction with a target relative to the rest of the molecule. The acidity of the carboxyl group, represented by its pKa value, is a critical parameter that can be fine-tuned by introducing substituents onto the benzene ring. Electron-withdrawing groups (e.g., -Cl, -NO₂) would increase the acidity (lower the pKa), potentially strengthening ionic interactions, while electron-donating groups (e.g., -CH₃, -OCH₃) would decrease acidity.

| Position on Benzoic Acid Ring | Substituent Type | Predicted Impact on Properties/Activity | Reference Principle |

|---|---|---|---|

| meta-, para- | -CH₃, -Cl, -Br | Enhanced interaction with membranes; increased lipophilicity | nih.gov |

| meta-, para- | -NH₂, -OH | Abolished or reduced activity due to increased polarity | nih.gov |

| ortho- | Various groups | May introduce steric hindrance, affecting carboxyl group orientation | researchgate.net |

| Any | Electron-withdrawing | Increases acidity (lowers pKa) of the carboxyl group | researchgate.net |

| Any | Electron-donating | Decreases acidity (raises pKa) of the carboxyl group | researchgate.net |

Design Principles for Optimizing Molecular Interactions and Potency

Based on the available SAR data, several key design principles can be formulated to guide the optimization of this compound analogs for enhanced potency and molecular interactions.

Optimize Benzotriazole Substitution: The benzotriazole ring should be substituted with small, lipophilic groups, such as methyl or chloro groups, particularly at the 5- and 6-positions, to potentially enhance hydrophobic interactions within the binding pocket. nih.gov

Maintain the Methylene Linker: The flexible methylene bridge is essential for achieving the necessary conformation for biological activity and should be retained. nih.gov It allows the aromatic rings to orient correctly for optimal target engagement.

Fine-Tune Benzoic Acid Moiety: The substitution pattern on the benzoic acid ring must be carefully selected to balance lipophilicity and electronic properties. nih.gov Substituents at the meta- and para-positions relative to the methylene-linked group can be used to modulate the pKa of the carboxylic acid and influence interactions with the target.

Utilize Computational Chemistry: Advanced computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to predict how structural modifications will affect the molecule's electronic properties and its binding mode. researchgate.net Calculating parameters like frontier molecular orbital energies (HOMO and LUMO) can help in quantifying the molecule's ability to donate or accept electrons, which is crucial for forming chemical bonds with a target surface. researchgate.net

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by substituting one functional group or moiety with another that has similar physical or chemical properties.

Benzotriazole Ring Analogs: The benzotriazole ring itself is often considered a bioisostere of other heterocyclic systems. For example, it can be used to replace a triazole ring in a parent compound to evaluate changes in biological behavior. nih.gov Conversely, the benzotriazole ring can be replaced by other heterocycles. In one study, replacing the benzotriazole ring with a triazolopyridine resulted in analogs that were polar and less potent, highlighting the unique contribution of the benzotriazole system to the molecule's activity profile. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for bioisosteric replacement. It can be substituted with other acidic functional groups like tetrazole, which has a similar pKa and steric profile. The replacement of a 1,2,3-triazole with a 1H-tetrazole ring in one series of compounds led to a significant enhancement in anticancer activity. nih.gov This suggests that replacing the carboxylic acid in the title compound with a tetrazole could be a promising strategy to modulate activity and improve properties like cell permeability.

Amide Bond Mimicry: The 1,2,3-triazole ring, a core component of the benzotriazole system, is widely recognized as an effective bioisostere for the amide bond. unimore.it This is due to its similar size, planarity, and possession of a dipole moment, allowing it to maintain key hydrogen bonding interactions. While not a direct replacement within the parent scaffold, this principle underscores the electronic nature of the triazole moiety that contributes to its binding capabilities.

Advanced Applications in Materials Science and Coordination Chemistry

Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) Employing Benzotriazole-Carboxylic Acid Ligands

Exploration of Coordination Modes and Metal-Ligand Binding Motifs

In the construction of MOFs, 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid can exhibit a variety of coordination modes. The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atoms of the benzotriazole (B28993) ring can also participate in coordination, leading to more complex metal-ligand binding motifs. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of other coordinating species.

Potential Coordination Modes of this compound in MOFs

| Coordination Site | Possible Modes |

|---|---|

| Carboxylate Group | Monodentate, Bidentate Chelating, Bidentate Bridging |

Tailoring Porosity and Surface Area for Specific Applications (e.g., Gas Adsorption, Separation)

The porosity and surface area of MOFs are critical parameters for applications such as gas storage and separation. The length and rigidity of the organic linker, as well as the coordination geometry of the metal clusters, play a crucial role in determining the pore size and shape of the resulting framework. By carefully selecting the metal precursor and synthesis conditions, it may be possible to tailor the porosity of MOFs derived from this compound for specific gas adsorption and separation applications. For instance, the introduction of the benzotriazole group could lead to frameworks with specific affinities for certain gases due to Lewis acid-base interactions.

Hypothetical MOF Properties for Gas Adsorption

| MOF Designation | Metal Center | Potential Surface Area (m²/g) | Target Gas Application |

|---|---|---|---|

| M-BMB-1 | Zn(II) | 1200-1800 | CO₂ Capture |

| M-BMB-2 | Cu(II) | 800-1500 | H₂ Storage |

Investigation of Luminescent Properties in MOF Architectures

Many MOFs exhibit interesting luminescent properties, which can arise from the organic linker, the metal center, or guest molecules encapsulated within the pores. The benzotriazole moiety is known to be a part of some luminescent molecules. Therefore, MOFs constructed from this compound could potentially display luminescence. The emission properties of such MOFs could be tuned by varying the metal ion and the coordination environment, making them promising candidates for applications in sensing, lighting, and anticounterfeiting technologies.

Formation and Characterization of Transition Metal Complexes with this compound as a Ligand

In addition to forming extended MOF structures, this compound can also act as a ligand to form discrete transition metal complexes. These complexes can have interesting structural, electronic, and catalytic properties.

Elucidation of Coordination Geometries and Electronic Structures

The coordination of this compound to transition metal ions can result in a variety of coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and its oxidation state. Spectroscopic techniques such as UV-Vis and EPR, along with computational methods, can be employed to elucidate the electronic structure of these complexes.

Expected Properties of Transition Metal Complexes

| Metal Ion | Potential Coordination Geometry | Potential d-d Transitions (nm) |

|---|---|---|

| Cu(II) | Distorted Octahedral | 600-800 |

| Ni(II) | Octahedral | 400-450, 650-750 |

Development as Components in Organic Electronic Materials

While specific research focusing solely on this compound as a primary component in organic electronic materials is not extensively documented in publicly available literature, the benzotriazole core structure is a well-recognized and versatile building block in the design of advanced organic semiconductors. The unique electronic properties of the benzotriazole moiety, particularly its electron-withdrawing nature, make it a valuable component in creating materials with tailored functionalities for a range of optoelectronic applications.

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of an OFET is largely determined by the charge-transport characteristics of the organic semiconductor used as the active layer. While there is no direct report on the use of this compound in OFETs, numerous studies have demonstrated the successful integration of benzotriazole derivatives into high-performance organic semiconductors.

Benzotriazole is often employed as an electron-acceptor unit in donor-acceptor (D-A) type conjugated polymers and small molecules. This architectural motif is crucial for tuning the frontier molecular orbital energy levels (HOMO and LUMO) of the material, which in turn governs its charge injection and transport properties. The electron-deficient nature of the benzotriazole ring can enhance the electron mobility in these materials, making them suitable for n-type or ambipolar OFETs. rsc.org

For instance, copolymers incorporating alkylbenzotriazole and benzothiadiazole have been synthesized and shown to exhibit ambipolar behavior in light-emitting OFETs, with electron mobilities reaching up to 0.01 cm²/Vs. rsc.org In other research, semicrystalline copolymers based on thienothiophene and benzotriazole have been developed, where the introduction of fluorine and alkoxy substituents on the benzotriazole unit was used to modulate the intra- and inter-chain interactions and crystalline ordering. researchgate.net These modifications led to significant improvements in hole mobility, with one fluorinated derivative achieving a mobility of 4.49 x 10⁻² cm²/Vs. researchgate.net

While data for this compound is not available, the performance of some benzotriazole-based polymers in OFETs is summarized below to illustrate the potential of this class of materials.

| Polymer | Device Configuration | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Alkylbenzotriazole-co-benzothiadiazole | Ambipolar Light-Emitting OFET | >0.01 (electron) | Not Reported |

| PTTBTz-F | Bottom Gate, Top Contact | 4.49 x 10⁻² (hole) | 1.13 x 10⁷ |

| PTTBTz-OR | Bottom Gate, Top Contact | 8.39 x 10⁻³ (hole) | 2.98 x 10⁴ |

Role in Other Optoelectronic Devices

Beyond OFETs, the benzotriazole scaffold is instrumental in the development of materials for other optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). In these applications, the ability of the benzotriazole unit to influence the material's absorption spectrum, energy levels, and charge transport properties is again of paramount importance.

In the context of OSCs, benzotriazole-based polymers have been employed as both electron donors and acceptors in the active layer of bulk heterojunction devices. researchgate.netnih.gov The broad absorption and suitable energy levels of these materials contribute to efficient light harvesting and charge separation. For example, all-polymer solar cells utilizing a narrow-bandgap polymer acceptor based on a benzotriazole-core have achieved high power conversion efficiencies. researchgate.net

The structural versatility of benzotriazole allows for facile derivatization, which is a key advantage in the design of materials for optoelectronics. acs.org For instance, the introduction of different side chains on the benzotriazole nitrogen can be used to tune the solubility and morphology of the resulting polymers, which are critical factors for device fabrication and performance. nih.gov

Utilization as Chemical Probes and Advanced Sensing Agents

The inherent photophysical properties of aromatic heterocyclic compounds make them attractive candidates for the development of chemical sensors. While direct applications of this compound as a chemical probe are not prominent in the literature, the benzotriazole framework is a key component in a variety of fluorescent sensors.

Design of Fluorescent Probes for Specific Analyte Detection

Fluorescent probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte. The benzotriazole moiety can be incorporated into a larger molecular structure that includes a fluorophore and a recognition site for the target analyte.

Research has shown that benzotriazole-derived α-amino acids can be synthesized to create fluorescent probes. acs.orgnih.govacs.org By extending the conjugation of the benzotriazole side chain through cross-coupling reactions with electron-rich aryl groups, compounds with strong fluorescence in the visible region and large Stokes shifts can be obtained. acs.orgnih.gov These properties are highly desirable for biological imaging and sensing applications. The sensitivity of these probes to the polarity of their environment further highlights their potential for sensing applications. acs.org

Benzotriazole derivatives have also been explored for the detection of metal ions. For example, a hydroxyphenylbenzotriazole derivative has been synthesized and used for the detection of heavy metal ions such as Sn²⁺, Hg²⁺, and Pb²⁺. researchgate.net The complexation of the dye with these metal ions resulted in observable changes in the absorption and emission spectra. researchgate.net

The design of such probes often involves a modular approach, where the benzotriazole unit can be functionalized to tune the photophysical properties, and a specific binding group for the target analyte is incorporated into the molecule. The benzoic acid group in this compound, for instance, could potentially serve as a binding site for certain analytes or as a point of attachment for further functionalization.

| Benzotriazole Derivative | Target Analyte | Sensing Principle | Observed Change |

|---|---|---|---|

| 5-(p-methoxyphenyl)benzotriazole α-amino acid | Solvent Polarity | Solvatochromism | Bathochromic shift in emission with increasing polarity |

| 2-(2ʹ-hydroxyphenyl)-5-amino-benzotriazole | Sn²⁺, Hg²⁺, Pb²⁺ | Complexation | Changes in absorption and emission spectra |

Mechanisms of Sensing and Signal Transduction

The mechanism by which a benzotriazole-based fluorescent probe signals the presence of an analyte can vary depending on the design of the probe and the nature of the interaction with the analyte. Some common mechanisms include:

Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, the fluorescence of the fluorophore is initially quenched by a nearby electron-rich or electron-poor group through PET. Upon binding of the analyte, the electronic properties of the receptor are altered, which can inhibit the PET process and restore fluorescence.

Intramolecular Charge Transfer (ICT): For probes with a donor-acceptor structure, the binding of an analyte can modulate the efficiency of ICT, leading to a change in the emission wavelength (a spectral shift). The electron-deficient nature of the benzotriazole ring makes it a suitable component in ICT-based sensors. acs.org

Förster Resonance Energy Transfer (FRET): In FRET-based sensors, the binding of an analyte induces a conformational change that alters the distance between a donor and an acceptor fluorophore, leading to a change in the FRET efficiency and a ratiometric fluorescence response.

Complexation-induced changes: As seen with metal ion sensing, the direct coordination of the analyte to the probe can alter the electronic structure and rigidity of the molecule, thereby affecting its photophysical properties. researchgate.net This can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching.

The development of stable four-coordinated benzotriazole-borane compounds has been reported, which exhibit strong and tunable fluorescence emission. rsc.org These compounds are noted for their stability and facile synthesis, making them interesting candidates for future development as fluorescent probes. rsc.org The sensing mechanism in such systems would likely involve the interaction of the analyte with the boron center or the benzotriazole nitrogen atoms, leading to a perturbation of the electronic structure and a corresponding change in the fluorescence output.

Analytical Methodologies for Detection and Quantification in Research Matrices

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods for Trace Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique for the trace analysis of "3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid" due to its high sensitivity and selectivity. The development of a robust HPLC-MS/MS method involves the careful optimization of chromatographic separation and mass spectrometric detection parameters.

A reversed-phase HPLC method using a C18 column is typically suitable for the separation of this compound from other matrix components. Gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for efficient separation and good peak shape.

For detection, electrospray ionization (ESI) in positive ion mode is generally effective for benzotriazole-containing compounds. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions are selected for quantification and confirmation of the analyte.

Table 1: Hypothetical HPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| HPLC System | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transition (Quantification) | m/z 254.1 -> 119.1 |

| MRM Transition (Confirmation) | m/z 254.1 -> 91.1 |

| Collision Energy | Optimized for each transition |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) can be an alternative for the analysis of "this compound," particularly after a derivatization step to increase its volatility and thermal stability. The carboxylic acid and the benzotriazole (B28993) functional groups can be targeted for derivatization. A common approach for carboxylic acids is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

The derivatized analyte is then separated on a low-polarity capillary column (e.g., DB-5ms) and detected by a mass spectrometer operating in electron ionization (EI) mode. The resulting mass spectra provide characteristic fragmentation patterns that can be used for identification and quantification.

Table 2: Hypothetical GC-MS Parameters for the Analysis of the TMS Derivative of this compound

| Parameter | Value |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Injection Mode | Splitless |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Monitored Ions (m/z) | e.g., 325 (M+), 310 (M-15)+, 119 |

Spectrophotometric and Electrochemical Detection Techniques for Quantitative Determination

While less common for trace analysis in complex matrices, spectrophotometric and electrochemical methods can be developed for the quantitative determination of "this compound" in simpler sample matrices or for screening purposes.

Spectrophotometric detection would rely on the compound's ultraviolet (UV) absorbance. A UV-Vis spectrophotometer can be used to measure the absorbance at a specific wavelength, which would be determined by scanning a standard solution of the compound to find the wavelength of maximum absorbance (λmax), likely in the range of 250-280 nm due to the aromatic rings.

Electrochemical detection could be achieved using techniques like cyclic voltammetry or differential pulse voltammetry. The benzotriazole moiety can be electrochemically active. A method could be developed using a suitable working electrode (e.g., glassy carbon electrode) where the compound would exhibit an oxidation or reduction peak at a specific potential. The peak current would be proportional to the concentration of the analyte.

Advanced Sample Preparation and Extraction Techniques for Environmental and Biological Research Samples

The successful analysis of "this compound" in environmental and biological samples heavily relies on effective sample preparation to isolate the analyte from interfering matrix components and to pre-concentrate it.

For environmental water samples , solid-phase extraction (SPE) is a widely used technique. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) can be used to retain the compound from a large volume of water. The analyte is then eluted with a small volume of an organic solvent, such as methanol or acetonitrile.

For solid samples like soil, sediment, or biological tissues, an initial extraction step is required. This can be achieved using techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with an appropriate solvent (e.g., a mixture of acetone (B3395972) and water). The resulting extract would then typically be cleaned up using SPE.

Liquid-liquid extraction (LLE) can also be employed, particularly for liquid samples. The sample is partitioned with an immiscible organic solvent in which the analyte has a high affinity.

Method Validation for Accuracy, Precision, and Limits of Detection/Quantification in Academic Studies

Validation of the analytical method is essential to ensure the reliability of the generated data. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Linearity: A calibration curve is constructed by analyzing standard solutions at different concentrations. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.

Accuracy: This is determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Recoveries are typically expected to be within the range of 80-120%.

Precision: This is evaluated as the relative standard deviation (RSD) of replicate measurements. Intra-day precision (repeatability) and inter-day precision (intermediate precision) are assessed, with RSD values generally expected to be below 15%.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N of 3 and LOQ at S/N of 10.

Table 3: Hypothetical Method Validation Data for the HPLC-MS/MS Analysis of this compound in Water Samples

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/L |

| Correlation Coefficient (R²) | >0.995 |

| Accuracy (Recovery) | 92 - 105% |

| Precision (RSD) | <10% |

| Limit of Detection (LOD) | 0.03 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

Comprehensive Review of In Vitro Biological Activity for this compound

Following a thorough and extensive search of scientific databases and publicly available research, it has been determined that there is currently no published scientific literature detailing the in vitro biological activity of the specific chemical compound This compound .

Therefore, it is not possible to provide a scientifically accurate and detailed article on its antimicrobial and antiviral properties as requested in the provided outline. The creation of content for the specified sections—including mechanistic studies, target identification, and activity against multi-drug resistant organisms or viruses—would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

While the broader class of benzotriazole derivatives has been the subject of considerable research, yielding many compounds with significant antimicrobial and antiviral activities, these findings are specific to the individual molecular structures studied and cannot be directly extrapolated to "this compound". Scientific research has shown that even minor structural modifications to a chemical scaffold can dramatically alter its biological properties.

We are committed to providing information that is factual and verified. As no research data exists in the public domain for the specified compound, we are unable to fulfill the request to generate the article.

In Vitro Biological Activity: Mechanistic Insights and Target Identification Studies

Anti-Proliferative Activity in Cancer Cell Lines and Associated Molecular Targets

Benzotriazole (B28993) derivatives have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. nih.govnih.gov The versatility of the benzotriazole ring allows for chemical modifications that can lead to potent cytotoxic agents. gsconlinepress.com

For instance, a series of benzotriazole compounds bearing substituted benzoic acids were evaluated for their antitumor activity against three different human tumor cell lines. Among them, 1H-Benzo[d] nih.govresearchgate.netnih.govtriazol-1-yl 3,4,5-trimethoxybenzoate (B1228286) displayed remarkable potency with IC50 values ranging from 1.2 to 2.4 nM, which is comparable to the well-known chemotherapeutic agent doxorubicin. nih.gov Another study on novel benzotriazole N-acylarylhydrazone hybrids identified several compounds with significant anticancer activity against a panel of 60 human tumor cell lines, with one compound showing potent activity against a colon cancer cell line. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1H-Benzo[d] nih.govresearchgate.netnih.govtriazol-1-yl 3,4,5-trimethoxybenzoate | Human tumor cell lines (unspecified) | 0.0012 - 0.0024 | nih.gov |

| Benzotriazole-1,3,4-oxadiazole derivative (Compound 4) | MCF-7 (Breast) | 5.68 µg/mL | researchgate.net |

| Benzotriazole-1,3,4-oxadiazole derivative (Compound 4) | HT29 (Colon) | 10.21 µg/mL | researchgate.net |

| Imidazole-thione linked benzotriazole derivative | MCF-7 (Breast) | 13.6 | researchgate.net |

A primary mechanism through which benzotriazole derivatives exert their anti-proliferative effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer development. gsconlinepress.com

Derivatives of 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt) have been identified as highly selective inhibitors of protein kinase CK2 (formerly casein kinase 2), a kinase implicated in cell growth, proliferation, and suppression of apoptosis. nih.govnih.gov TBBt and its analogues exhibit IC50 values in the low micromolar to nanomolar range against CK2. researchgate.net The polybrominated scaffold of these compounds enhances their inhibitory activity by forming stable interactions within the ATP-binding pocket of the kinase. researchgate.net

Furthermore, some benzotriazole derivatives have been designed as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and survival. researchgate.net A series of 1,3,4-oxadiazole (B1194373) derivatives containing a benzotriazole moiety were synthesized and evaluated as FAK inhibitors, with the most potent compound showing an IC50 value of 1.2 µM. researchgate.net

In addition to inhibiting key signaling pathways, benzotriazole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. nih.gov

Treatment of various cancer cell lines with derivatives of 4,5,6,7-tetrabromobenzotriazole and 4,5,6,7-tetrabromobenzimidazole (B16132) led to a decrease in cell viability and a simultaneous induction of apoptosis. researchgate.net Flow cytometry analysis of MCF-7 breast cancer cells treated with a benzotriazole-1,3,4-oxadiazole derivative confirmed the induction of apoptosis. researchgate.net Similarly, certain benzothiazole (B30560) derivatives, which share structural similarities with benzotriazoles, have been shown to induce the mitochondrial apoptotic pathway in HepG2 cells. nih.gov

Studies on acenaphthotriazine thio-triazole derivatives, which incorporate a triazole ring system, have demonstrated their ability to induce cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. benthamdirect.com This arrest in the cell cycle prevents the cancer cells from progressing to the DNA synthesis (S) phase, thereby inhibiting their proliferation.

Exploration of Anti-inflammatory and Antioxidant Mechanisms in Cellular Assays

Beyond their anti-cancer properties, benzotriazole derivatives have been investigated for their potential anti-inflammatory and antioxidant activities.

Several benzotriazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. ijpp.org.in For instance, 2-(benzotriazol-1/2-yl)propionic acids exhibited notable activity as both anti-inflammatory and antinociceptive agents. nih.gov The anti-inflammatory effect of benzotriazole-6-carboxylic acid has been linked to the inhibition of cytosolic phospholipase A2 (cPLA2). ijpp.org.inijrrjournal.com Interestingly, replacing the benzotriazole scaffold with an indole (B1671886) or benzimidazole (B57391) moiety resulted in a decrease in anti-inflammatory activity, highlighting the importance of the benzotriazole nucleus for this effect. ijpp.org.inijrrjournal.com

Antioxidant studies have revealed the free radical scavenging potential of certain benzotriazole derivatives. gsconlinepress.comgsconlinepress.com A study on benzotriazole-substituted N-phenylacetamide and acetylcarbamic acid derivatives showed that several compounds possessed significant antioxidant activity, as determined by a nitric oxide scavenging assay. researchgate.net The anti-oxidative capacity of a benzotriazole-substituted primaquine (B1584692) compound was found to be substantially higher (73.8%) than the parent primaquine molecule (31%). ijpp.org.in

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| Benzotriazole-substituted primaquine | Not specified | 73.8% anti-oxidative association | ijpp.org.in |

| Benzotriazole substituted N-Phenylacetamide and acetylcarbamic acid derivatives | Nitric Oxide Scavenging (Griess reaction) | High to medium scavenging activity | researchgate.net |

Enzyme Inhibition and Receptor Modulation Studies in Biochemical Assays